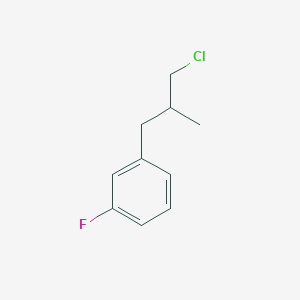

1-(3-Chloro-2-methylpropyl)-3-fluoro-benzene

Description

1-(3-Chloro-2-methylpropyl)-3-fluoro-benzene is an organic compound characterized by the presence of a benzene ring substituted with a 3-chloro-2-methylpropyl group and a fluorine atom

Properties

Molecular Formula |

C10H12ClF |

|---|---|

Molecular Weight |

186.65 g/mol |

IUPAC Name |

1-(3-chloro-2-methylpropyl)-3-fluorobenzene |

InChI |

InChI=1S/C10H12ClF/c1-8(7-11)5-9-3-2-4-10(12)6-9/h2-4,6,8H,5,7H2,1H3 |

InChI Key |

XISAUHUHCGPBPF-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC(=CC=C1)F)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-2-methylpropyl)-3-fluoro-benzene typically involves the alkylation of 3-fluorobenzene with 3-chloro-2-methylpropyl chloride. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and an anhydrous solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: On an industrial scale, the production of 1-(3-Chloro-2-methylpropyl)-3-fluoro-benzene may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-2-methylpropyl)-3-fluoro-benzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the 3-chloro-2-methylpropyl group can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols.

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiourea in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed:

Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the chlorine atom.

Oxidation: Products include alcohols, aldehydes, or ketones.

Reduction: Products include alkanes or partially reduced derivatives.

Scientific Research Applications

1-(3-Chloro-2-methylpropyl)-3-fluoro-benzene has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of biochemical pathways and as a probe for investigating enzyme activities.

Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylpropyl)-3-fluoro-benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved may include nucleophilic substitution, where the compound forms covalent bonds with nucleophilic sites on the target molecules, leading to changes in their activity or function.

Comparison with Similar Compounds

- 1-(3-Chloro-2-methylpropyl)-4-fluoro-benzene

- 1-(3-Chloro-2-methylpropyl)-2-fluoro-benzene

- 1-(3-Chloro-2-methylpropyl)-3-chloro-benzene

Comparison: 1-(3-Chloro-2-methylpropyl)-3-fluoro-benzene is unique due to the specific positioning of the fluorine atom on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity, making it suitable for specific applications where its analogs may not be as effective.

Biological Activity

1-(3-Chloro-2-methylpropyl)-3-fluoro-benzene, also known as 3-chloro-2-methylpropylbenzene, is an aromatic compound with potential biological activity. Understanding its biological effects is crucial for assessing its safety and potential therapeutic applications. This article reviews the biological activity of this compound, including its toxicity, mutagenicity, and potential therapeutic effects, supported by relevant data tables and case studies.

1-(3-Chloro-2-methylpropyl)-3-fluoro-benzene has the following chemical structure:

- Chemical Formula : C10H12ClF

- Molecular Weight : 188.66 g/mol

Toxicity

Research indicates that 1-(3-Chloro-2-methylpropyl)-3-fluoro-benzene exhibits significant toxicity in various biological systems. In animal studies, it has been shown to cause liver and kidney damage:

- Liver Damage : Histopathological evaluations revealed dose-dependent liver necrosis in rodent models exposed to high doses (300-400 mg/kg) of the compound .

- Kidney Damage : Mice treated with doses above 500 mg/kg exhibited degeneration and necrosis of kidney tubules .

Mutagenicity

The compound has demonstrated mutagenic properties in several assays:

- Bacterial Mutagenicity : It was found to induce mutations in the TA1537 strain of Salmonella typhimurium in the presence of a metabolic activation system .

- In Vivo Studies : Increased frequencies of chromosomal aberrations were observed in rodent cells after exposure to the compound .

Case Studies

Several studies have highlighted the biological effects of 1-(3-Chloro-2-methylpropyl)-3-fluoro-benzene:

- Study on Rodent Models :

- Genotoxicity Assessment :

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.